![molecular formula C10H4BrF4N3O B2539893 1-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone CAS No. 1478960-58-5](/img/structure/B2539893.png)
1-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone
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Overview
Description
Scientific Research Applications
Synthetic Applications and Material Development Compounds structurally related to 1-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone have been synthesized for various applications, including as corrosion inhibitors and for material development. Triazole Schiff bases, which share a structural motif with the compound , have demonstrated utility as corrosion inhibitors for mild steel in acidic media. This research highlights the significance of triazole derivatives in protecting metals against corrosion, a critical aspect in maintaining the integrity of infrastructure and machinery (Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2015). Furthermore, the synthesis and characterization of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers present a new class of fluorosiloxane polymers. These materials, derived from processes involving fluoroalkylated compounds, underscore the compound's potential in creating polymers with unique thermal and physical properties (Dennis W. Smith, D. A. Babb, 1996).
Mechanism of Action
Target of Action
The compound could potentially interact with various proteins, enzymes, or receptors in the body. The specific targets would depend on the compound’s structure and properties. For example, many drugs target proteins involved in signal transduction pathways, altering the normal functioning of these pathways .
Mode of Action
The compound might bind to its target(s) and modulate their activity. This could involve inhibiting an enzyme, activating a receptor, or blocking a cellular process. The exact mode of action would depend on the compound’s chemical structure and the nature of its target .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, it might inhibit a key enzyme in a metabolic pathway, leading to decreased production of certain metabolites. Alternatively, it could activate a signaling pathway, leading to changes in gene expression .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability and half-life in the body. Factors such as the compound’s solubility, stability, and molecular size could influence these properties .
Result of Action
The compound’s action could lead to various molecular and cellular effects. For example, it might inhibit the growth of cancer cells, reduce inflammation, or alleviate symptoms of a disease .
Action Environment
Various environmental factors could influence the compound’s action, efficacy, and stability. These could include the pH of the body fluids, the presence of other compounds or drugs, and the individual’s genetic makeup .
properties
IUPAC Name |
1-[1-(4-bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF4N3O/c11-6-2-1-5(3-7(6)12)18-4-8(16-17-18)9(19)10(13,14)15/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSSYVQTPAFVIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)C(=O)C(F)(F)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-bromo-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one |
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